N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

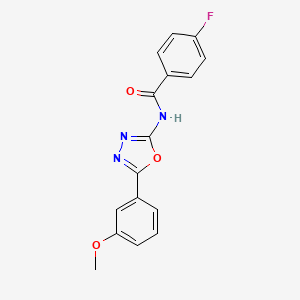

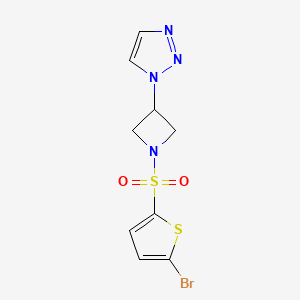

“N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine” is a chemical compound with the molecular formula C18H18N4 . It contains a total of 42 bonds, including 24 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 secondary amine (aromatic) .

Molecular Structure Analysis

The molecular structure of “N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine” includes three six-membered rings, which are part of the triazine structure. The molecule also contains a secondary aromatic amine .Chemical Reactions Analysis

While specific chemical reactions involving “N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine” are not detailed in the available literature, triazines are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications

Chemical Reactions and Mechanisms

- Research reveals that derivatives of 1,2,4-triazines, similar to N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, are involved in various chemical reactions. For example, amination processes of substituted 1,3,5-triazines have been extensively studied, and the substitution mechanisms such as SN (ANRORC) and Sn(AE) have been elaborated in detail (Simig et al., 2010).

Synthesis and Production

- Efficient methodologies for synthesizing derivatives of 1,2,4-triazines, including N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, have been developed. One notable method is a three-component synthesis under solvent-free conditions, offering a greener and more efficient approach to producing these compounds (Azimi et al., 2017).

Medicinal Chemistry and Pharmacology

- Although explicit research on N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine's medicinal applications is limited, the synthesis and study of related 1,2,4-triazine derivatives in medicinal chemistry are significant. For instance, imidazo[2,1-c][1,2,4]triazin-6-amine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines (Akbarzadeh et al., 2015).

Material Science and Catalysis

- Compounds based on 1,2,4-triazine structures have also found applications in material science. For instance, novel ligands incorporating 1,2,4-triazine derivatives have been synthesized and used in catalytic reactions, demonstrating the versatility of these compounds in various chemical processes (Wolińska, 2016).

Antimicrobial Activities

- Some 1,2,4-triazine derivatives exhibit significant antimicrobial properties, suggesting potential applications in fighting bacterial and fungal infections. The synthesis and antimicrobial activities of such derivatives have been a subject of study, opening avenues for new therapeutic agents (Bektaş et al., 2007).

Corrosion Inhibition

- 1,2,4-Triazine derivatives, closely related to N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, have been studied for their corrosion inhibition properties, particularly in steel structures. These studies provide insights into the protective capabilities of these compounds against corrosion, highlighting their industrial applications (Yadav et al., 2015).

properties

IUPAC Name |

3,6-diphenyl-N-propan-2-yl-1,2,4-triazin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-13(2)19-18-16(14-9-5-3-6-10-14)21-22-17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDUHPXHVXGKPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2605734.png)

![4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2605739.png)

![2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid](/img/structure/B2605742.png)

![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B2605743.png)

![2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2605749.png)

![1-(3-ethoxypropyl)-2-imino-N-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2605750.png)

![3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2605752.png)